Prohexadione calcium

Catalog No.
S647554
CAS No.
127277-53-6
M.F
C10H10CaO5
M. Wt
250.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Prohexadione calcium

CAS Number

127277-53-6

Product Name

Prohexadione calcium

IUPAC Name

calcium;4-(1-oxidopropylidene)-3,5-dioxocyclohexane-1-carboxylate

Molecular Formula

C10H10CaO5

Molecular Weight

250.26 g/mol

InChI

InChI=1S/C10H12O5.Ca/c1-2-6(11)9-7(12)3-5(10(14)15)4-8(9)13;/h5,11H,2-4H2,1H3,(H,14,15);/q;+2/p-2

InChI Key

NLKUPINTOLSSLD-UHFFFAOYSA-L

SMILES

CCC(=C1C(=O)CC(CC1=O)C(=O)[O-])[O-].[Ca+2]

Solubility

Solubility (mg/L at 20 °C): methanol 1.11; acetone 0.038; n-hexane <0.003; toluene 0.004; ethyl acetate <0.010; isopropanol <0.105; dichloromethane 0.004
In water, 174 mg/L at 20 °C

Canonical SMILES

CCC(=C1C(=O)CC(CC1=O)C(=O)[O-])[O-].[Ca+2]

Application in Plant Biology: Improving Salt Tolerance in Brassica napus L. Seedlings

Summary of the Application: Pro-Ca has been used to improve the morph-physiological characteristics of Brassica napus L. seedlings under salt stress . It’s an environmentally-friendly plant growth regulator that increases crop yield quality and improves plant tolerance to salt stress .

Methods of Application: A randomized block design pot experiment was conducted using two rapeseed varieties, ‘Huayouza 158R’ and ‘Huayouza 62’. Six treatments were conducted: non-primed + 0 mM NaCl, Pro-Ca primed + 0 mM NaCl, non-primed + 100 mM NaCl, Pro-Ca primed + 100 mM NaCl, non-primed + 150 mM NaCl, Pro-Ca primed + 150 mM NaCl .

Results or Outcomes: Salt stress induced morph-physiological traits and significantly reduced the antioxidant enzyme activities in both rapeseed varieties. The Pro-Ca primed treatment significantly improved seedlings, root, and shoot morphological traits and accumulated more dry matter biomass under salt stress .

Application in Agricultural Science: Enhancing Rice Seedling Development Under Salt Stress

Summary of the Application: Pro-Ca has been shown to promote the development of rice seedlings under salt stress by regulating antioxidant processes and photosynthesis .

Methods of Application: Three treatment experiments were conducted: CK (control), S (50 mmol·L −1 NaCl saline solution) and S + Pro-Ca (50 mmol·L −1 NaCl saline solution + 100 mg·L −1 Pro-Ca) .

Results or Outcomes: Spraying Pro-Ca under salt stress significantly increased in ascorbate peroxidase, superoxide dismutase, and peroxidase activity by 84.2%, 75.2%, and 3.5% as compared to the salt treatment. Malondialdehyde level in Pro-Ca was also dramatically decreased by 5.8%. Moreover, spraying Pro-Ca under salt stress regulated the expression of photosynthesis genes and significantly increased in net photosynthetic rate by 167.2% .

Application in Plant Physiology: Regulating Hormone Levels in Broad Beans and Soybeans

Summary of the Application: Pro-Ca has been used to regulate the levels of hormones, particularly gibberellin, abscisic acid, and cytokinin, as well as gas exchange and antioxidant enzyme activities in order to regulate photosynthetic efficiency in various plant species under salt stress .

Results or Outcomes: The application of Pro-Ca was found to regulate hormone levels and improve photosynthetic efficiency under salt stress conditions .

Application in Plant Biology: Controlling Wilt in Plants

Summary of the Application: Pro-Ca has been found to control wilt by thickening the cell walls of the thin-walled tissues of the cortex .

Results or Outcomes: The application of Pro-Ca was found to effectively control wilt in plants by thickening the cell walls of the thin-walled tissues of the cortex .

Application in Plant Physiology: Regulating Hormone Levels

Summary of the Application: Pro-Ca has been used to regulate the levels of hormones, particularly gibberellin, abscisic acid, and cytokinin, in broad beans and soybeans . This regulation helps to control gas exchange and antioxidant enzyme activities, thereby regulating photosynthetic efficiency in various plant species under salt stress .

Results or Outcomes: The application of Pro-Ca was found to effectively regulate hormone levels and improve photosynthetic efficiency under salt stress conditions .

Prohexadione calcium is a plant growth regulator widely used in agriculture. It is primarily recognized for its ability to inhibit gibberellin biosynthesis, which leads to reduced plant height and increased lodging resistance in various crops. The compound appears as a pale yellow-brown fine powder and is characterized by a low solubility of 174 mg/L in distilled water at 20 degrees Celsius. Its dissociation constant (pKa) is 5.15, and it has a low octanol/water partition coefficient, indicating minimal potential for bioaccumulation in aquatic environments .

Prohexadione calcium functions by inhibiting gibberellin biosynthesis in plants. Gibberellins are essential plant hormones that influence growth processes [, ]. By reducing gibberellin levels, prohexadione calcium regulates shoot growth, reduces stem elongation, and improves fruit quality in certain crops [, ].

Prohexadione calcium is classified as slightly toxic by the World Health Organization (WHO) []. Research indicates low acute oral, dermal, and inhalation toxicity in rats and mice []. It is not a skin irritant or sensitizer but may cause slight eye irritation [].

, primarily involving hydrolysis and metabolic transformations in plants. Its hydrolysis rate varies between 4.4 to 65 days at pH levels between 5 and 7, suggesting moderate stability under neutral conditions . Upon application, it is absorbed by plant tissues and metabolized primarily into its free acid form through conjugation with glucuronic acid and other pathways such as decarbamylation and acyl migration .

The biological activity of prohexadione calcium is centered around its role as a growth regulator. It effectively reduces the height of plants, thereby improving their structural integrity against environmental stresses such as wind and rain. In studies involving rice (Oryza sativa), prohexadione calcium was shown to alleviate damage caused by salt stress, enhancing photosynthetic capacity and antioxidant enzyme activity while reducing membrane lipid peroxidation . Additionally, it has been noted to increase fruit set in apple trees when applied at specific growth stages .

Prohexadione calcium is primarily used in horticulture as a plant growth regulator. Its applications include:

  • Reducing plant height: This is particularly beneficial for crops prone to lodging.
  • Enhancing fruit set: It has been shown to improve fruit set rates in apple varieties when applied during critical growth phases.
  • Stress mitigation: The compound helps plants cope with abiotic stresses such as salinity by improving physiological responses .

Interaction studies have indicated that prohexadione calcium can influence the metabolism of gibberellins, which are crucial for plant growth and development. By inhibiting specific dioxygenases involved in gibberellin biosynthesis, prohexadione calcium alters the endogenous levels of these hormones, leading to its characteristic effects on plant morphology . Furthermore, studies suggest that it works synergistically with other growth regulators like naphthaleneacetic acid to enhance fruit development .

Several compounds exhibit similar functions as plant growth regulators. A comparison of these compounds highlights the unique properties of prohexadione calcium:

Compound NameMechanism of ActionUnique Features
DaminozideInhibits gibberellin biosynthesisPrimarily used for flowering control
PaclobutrazolInhibits gibberellin biosynthesisKnown for its long-lasting effects
EthephonReleases ethylenePrimarily affects ripening and flowering
Chlormequat chlorideInhibits gibberellin biosynthesisOften used for cereal crops

Prohexadione calcium stands out due to its dual role in both reducing plant height and enhancing fruit set, making it particularly valuable in apple production and other horticultural applications.

Physical Description

White, yellow, or pale yellow-brown solid; [HSDB] Slightly beige powder; [MSDSonline]

Color/Form

Fine white powder
Pale yellow brown colored fine powde

Hydrogen Bond Acceptor Count

5

Exact Mass

250.0154143 g/mol

Monoisotopic Mass

250.0154143 g/mol

Heavy Atom Count

16

Density

1.435

LogP

log Kow = -2.90

Odor

Odorless

Decomposition

When heated to decomposition it emits acrid smoke and irritating vapors.

Melting Point

360 °C
Yellow powder with sweet smell. Melting point >360 °C. Hardly soluble in organic solvents. /Technical/

UNII

U279R462WB

GHS Hazard Statements

Aggregated GHS information provided by 159 companies from 3 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 4 of 159 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 155 of 159 companies with hazard statement code(s):;
H412 (99.35%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.0000001 [mmHg]

Other CAS

127277-53-6

Absorption Distribution and Excretion

In a metabolism study in rats, prohexadione calcium was rapidly absorbed with highest tissue/carcass concentrations obtained within 30 minutes; however, absorption became saturated at the highest dose. The test material did not accumulate in the tissues. For low dose animals, renal excretion was the primary route of elimination. At the high dose, fecal excretion became the primary route of elimination. The primary excreta (both urine and feces) metabolite was identified as the free acid.

Metabolism Metabolites

Male and female Fisher 344 rats were dosed by gavage with 50 or 500 mg/kg of [14C]-BX-112 (radiolabel at the 3 or 5 position on the cyclohexene ring)(lot no. CP-1107, radiochemical purity: 98.9%, specific activity: 97.8 mCi/mg). In Groups B (50 mg/kg) and D (500 mg/kg) (the mass balance studies), urine, feces and cage wash samples were collected up to 7 days from 5 animals/sex/group. In Group C1, 5 animals/sex were pretreated for 14 days with unlabelled BX-112 technical (purity: 93.8%), followed by 50 mg/kg of the radiolabelled material. Urine, feces and cage wash samples were collected up to 7 days after the final dose. Samples collected between 0 and 48 hours after dosing were analyzed to determine specific metabolites. In addition, radiolabelled material was extracted from liver and kidney tissue of one male each treated with either 50 mg/kg (Group B3) and 500 mg/kg (Group D3) and euthanized at 0.5 hours after dosing. The test material was largely excreted in the urine and the feces as the free acid (50 mg/kg: 38.3 to 39.1%, 500 mg/kg: 60.9 to 68.0%, and 50 mg/kg, repeated dose: 44.2 to 53.7% of the adminstered dose). An additional compound isolated in the urine was tentatively identified as an ester glucuronide of BX-112. The total conjugated fraction of the test material constituted 20.4 and 21.7% in the 50 mg/kg group, 7.3 and 3.7% in the 500 mg/kg group and 23.2 and 17.7% of the administered dose in the 50 mg/kg, repeated dosing group for the males and females, respectively. The only other identified metabolite was recovered from the organic phase of the feces extraction. This material was the despropionyl free acid of BX-112. It constituted no more than 2.3% of the administered dose in any of the groups examined. In the liver and the kidney, the predominant material recovered at both of the dosing levels was the free acid of the BX-112 (liver: 81.2 and 93.1% of the recovered radiolabel in the 50 and 500 mg/kg, respectively; kidney: 70.1 and 91.8% of the recovered label in the 50 and 500 mg/kg groups, respectively); in the addendum, two of the previously unknown compounds were noted to be methyl esters of the test material and the despropionyl metabolite and were considered to be artifacts; further information was provided regarding the isolation of radiolabelled compounds in the feces; the isolated compound was largely the free acid of the parent compound as had been originally reported; in addition, use of a C18 HPLC column rather than the C8 one resulted in a different ratio of the parent compound and the conjugate noted in the original analysis; further analysis of this "conjugate" by FAB-MS and Atmospheric Pressure Electrospray HPLC/MS did not result in a definitive identification of the compound.

Associated Chemicals

Prohexadione; 88805-35-0

Wikipedia

Prohexadione calcium

Use Classification

Environmental transformation -> Pesticides (parent, predecessor)

Methods of Manufacturing

Preparation: K. Motojima et al., European Patent Office 123001; eidem, United States of America 4678496 (1984, 1987 both to Kumiai). /Prohexadione/

General Manufacturing Information

The active substance shall have a minimum purity of 890 g/kg technical product.

Analytic Laboratory Methods

Product and residues by high performance liquid chromatography. Residues also by gas chromatography/mass selective detector.

Storage Conditions

Keep containers tightly closed and store in a cool, dark, and dry place. Keep away from oxidizing and alkaline materials, heat, steam pipes, and combustible materials. Keep out of reach of children.
Keep only in the original container in a cool, dry, well-ventilated place away from ignition sources, heat or flame. Protect containers from physical damage. Protect against contamination. The authority permits and storage regulations must be observed. /Apogee/
Segregate from incompatible substances. Segregate from foods and animal feeds. Segregate from textiles and similar materials. /Apogee/

Dates

Modify: 2023-08-15
Hagel et al. Dioxygenases catalyze the O-demethylation steps of morphine biosynthesis in opium poppy. Nature Chemical Biology, doi: 10.1038/nchembio.317, published online 14 March 2010 http://www.nature.com/naturechemicalbiology

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